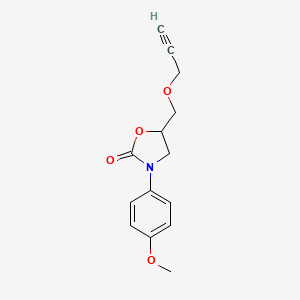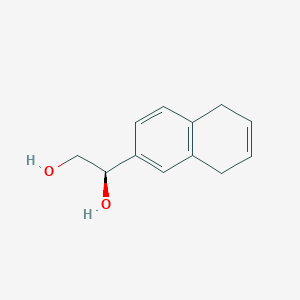
(R)-1-(5,8-dihydronaphthalen-2-yl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(-)-1-(2-Naphthyl)-1,2-ethanediol is a chiral compound with significant importance in organic synthesis and medicinal chemistry. It features a naphthyl group attached to a chiral ethanediol moiety, making it a valuable building block for the synthesis of various enantioenriched compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-(2-Naphthyl)-1,2-ethanediol typically involves the enantioselective reduction of 2-naphthyl ketones. One common method is the asymmetric reduction of 2-acetylnaphthalene using chiral catalysts or reagents. For example, the use of chiral oxazaborolidine catalysts in the presence of borane can yield the desired chiral diol with high enantioselectivity .
Industrial Production Methods
Industrial production of ®-(-)-1-(2-Naphthyl)-1,2-ethanediol may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and hydrogen gas to reduce 2-naphthyl ketones to the corresponding chiral diols. The reaction conditions are optimized to achieve high yields and enantioselectivity.
Analyse Des Réactions Chimiques
Types of Reactions
®-(-)-1-(2-Naphthyl)-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of the diol can yield hydrocarbons or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Borane or lithium aluminum hydride.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products Formed
Oxidation: 2-naphthyl diketones or carboxylic acids.
Reduction: 2-naphthyl alcohols or hydrocarbons.
Substitution: 2-naphthyl halides or ethers.
Applications De Recherche Scientifique
®-(-)-1-(2-Naphthyl)-1,2-ethanediol has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating stereoselective processes.
Medicine: It serves as an intermediate in the synthesis of chiral drugs and bioactive molecules.
Industry: The compound is employed in the production of chiral catalysts and ligands for asymmetric synthesis.
Mécanisme D'action
The mechanism by which ®-(-)-1-(2-Naphthyl)-1,2-ethanediol exerts its effects depends on its specific application. In asymmetric synthesis, the chiral diol interacts with substrates and catalysts to induce enantioselectivity. The molecular targets and pathways involved include coordination with metal catalysts and hydrogen bonding with substrates, leading to the formation of enantioenriched products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(+)-1-(2-Naphthyl)-1,2-ethanediol: The enantiomer of ®-(-)-1-(2-Naphthyl)-1,2-ethanediol, with opposite optical rotation.
2-Naphthylmethanol: A related compound with a single hydroxyl group attached to the naphthyl ring.
2-Naphthylamine: A compound with an amino group attached to the naphthyl ring.
Uniqueness
®-(-)-1-(2-Naphthyl)-1,2-ethanediol is unique due to its chiral nature and the presence of two hydroxyl groups, which make it a versatile building block for the synthesis of various enantioenriched compounds. Its ability to induce enantioselectivity in reactions sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(1R)-1-(5,8-dihydronaphthalen-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C12H14O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-2,5-7,12-14H,3-4,8H2/t12-/m0/s1 |
Clé InChI |
JXEVRCMCTBQCHC-LBPRGKRZSA-N |
SMILES isomérique |
C1C=CCC2=C1C=CC(=C2)[C@H](CO)O |
SMILES canonique |
C1C=CCC2=C1C=CC(=C2)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyanamide, [14C]](/img/structure/B13821953.png)
![Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B13821969.png)
![(6Z)-6-[1-[2-(2-nitrophenyl)hydrazinyl]ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13821982.png)
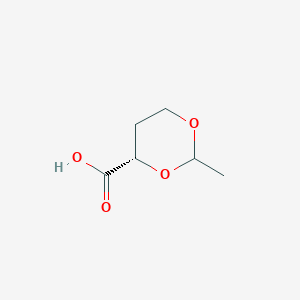
![[1,2,5]Oxadiazolo[3,4-b]pyrazino[2,3-e]pyrazine,1,3,6,7-tetrahydro-(9CI)](/img/structure/B13821994.png)
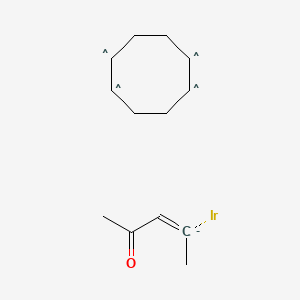
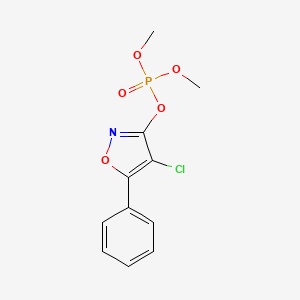

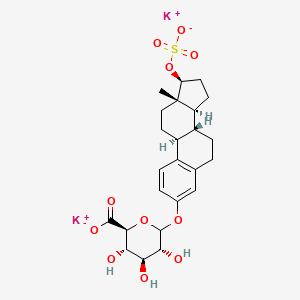
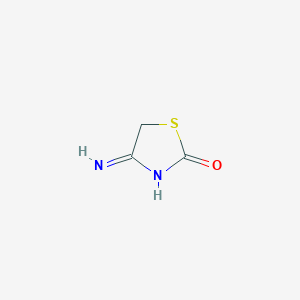
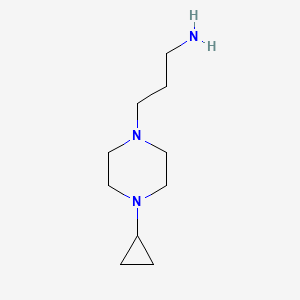
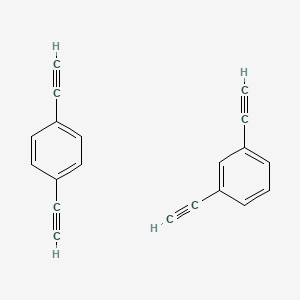
![1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione](/img/structure/B13822044.png)
